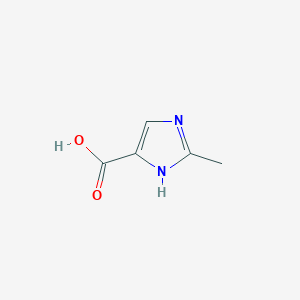

2-Methyl-1H-imidazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-6-2-4(7-3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUIYOVMTFYCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163141 | |

| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-58-5 | |

| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide on the Crystal Structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note: The crystal structure for 2-Methyl-1H-imidazole-4-carboxylic acid is not publicly available. This guide presents a detailed analysis of the closely related compound, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid , for which crystallographic data has been published. This analysis serves as a valuable reference for understanding the structural characteristics of substituted imidazole carboxylic acids.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The spatial arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their chemical behavior, intermolecular interactions, and ultimately their efficacy as therapeutic agents. This guide provides a detailed technical overview of the crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid, offering insights into its molecular geometry, crystal packing, and the experimental protocols used for its determination.

Molecular Structure and Conformation

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid reveals that the molecule exists in a zwitterionic form as a hydrate, with the chemical formula C₆H₆N₂O₄·H₂O.[1] In this form, one of the carboxylic acid protons has transferred to one of the imidazole nitrogen atoms, creating a positively charged imidazolium ring and a negatively charged carboxylate group.

The organic molecule is essentially planar, with the two carboxyl groups being approximately coplanar with the imidazole ring.[1] This planarity is a key feature that influences how the molecules pack together in the crystal lattice.

Crystallographic Data

The following table summarizes the key crystallographic data for 1-Methyl-1H-imidazole-4,5-dicarboxylic acid monohydrate.

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O₄·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.963(2) |

| b (Å) | 12.894(3) |

| c (Å) | 7.747(2) |

| α (°) | 90 |

| β (°) | 99.87(3) |

| γ (°) | 90 |

| Volume (ų) | 781.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.703 |

Intermolecular Interactions and Crystal Packing

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid is stabilized by a network of intermolecular hydrogen bonds. An intramolecular O—H···O hydrogen bond is observed between the two carboxyl groups.[1] The water molecule plays a crucial role in linking the organic molecules through N—H···O hydrogen bonds.[1] Additionally, intermolecular O—H···O and N—H···O hydrogen bonds are present, further solidifying the crystal structure.[1] These interactions dictate the overall packing of the molecules in the crystal, influencing properties such as solubility and stability.

Experimental Protocols

Synthesis and Crystallization

A general method for the synthesis of 1-alkylimidazole-4,5-dicarboxylic acids involves a two-step process:

-

N-Alkylation of Imidazole: Imidazole is reacted with an appropriate alkylating agent to introduce the methyl group at the N1 position.

-

Oxidation: The resulting 1-methylimidazole is then oxidized to yield 1-methylimidazole-4,5-dicarboxylic acid.

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound in a suitable solvent, such as water or an alcohol/water mixture.

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature using a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow

Caption: Experimental workflow for the crystal structure determination.

Intermolecular Hydrogen Bonding Network

Caption: Key intermolecular hydrogen bonding interactions.

Conclusion

The crystal structure of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid provides fundamental insights into the solid-state conformation and intermolecular interactions of this class of compounds. The zwitterionic nature and the extensive hydrogen bonding network are key features that govern its physicochemical properties. This detailed structural information is invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of new imidazole-based therapeutic agents.

References

Spectroscopic Profile of 2-Methyl-1H-imidazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with data from closely related structural analogs to provide a robust framework for its characterization. The information is presented to assist in the identification, characterization, and quality control of 2-Methyl-1H-imidazole-4-carboxylic acid.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-1H-imidazole-4-carboxylic acid and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2-Methyl-1H-imidazole-4-carboxylic acid | DMSO-d₆ | ~2.3 (s, 3H), ~7.5 (s, 1H), ~12.0 (br s, 1H), ~12.5 (br s, 1H) | singlet, singlet, broad singlet, broad singlet | CH₃, H5, NH, COOH (Predicted) |

| 1H-Imidazole-4-carboxylic acid[1] | DMSO-d₆ | 7.6 (s, 1H), 7.7 (s, 1H) | singlet, singlet | H2, H5 |

| 2-Methylimidazole | CDCl₃ | 2.3 (s, 3H), 6.8 (s, 2H) | singlet, singlet | CH₃, H4/H5 |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 2-Methyl-1H-imidazole-4-carboxylic acid | DMSO-d₆ | ~13, ~120, ~138, ~145, ~165 | CH₃, C5, C4, C2, C=O (Predicted) |

| 1H-Imidazole-4-carboxylic acid[1] | DMSO-d₆ | 118.0, 135.0, 137.0, 164.0 | C5, C2, C4, C=O |

| 2-Methylimidazole | DMSO-d₆ | 13.0, 120.0, 145.0 | CH₃, C4/C5, C2 |

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on the analysis of its structural components and comparison with analogous compounds.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |

| 2-Methyl-1H-imidazole-4-carboxylic acid | KBr Pellet | ~3100-2500 (broad), ~1700 (strong), ~1600, ~1550, ~1450 | O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch), C-H (bend) (Predicted) |

| 1H-Imidazole-4-carboxylic acid[2] | KBr Pellet | 3150-2500 (broad), 1690 (strong), 1590, 1540 | O-H (stretch, H-bonded), C=O (stretch), C=N, C=C (ring stretch) |

| 2-Methylimidazole | KBr Pellet | 3100-2800 (broad), 1585, 1460, 1100 | N-H (stretch), C=N, C-H (bend), C-N (stretch) |

Predicted data for 2-Methyl-1H-imidazole-4-carboxylic acid is based on characteristic group frequencies and comparison with analogous compounds.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Predicted) |

| 2-Methyl-1H-imidazole-4-carboxylic acid[3] | GC-MS (EI) | 126 | 108 ([M-H₂O]⁺), 81 ([M-COOH]⁺), 54 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

FTIR Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

-

The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation (GC-MS):

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid may require derivatization to increase its volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) and add the derivatizing agent.

-

Heat the mixture to ensure complete reaction.

-

-

GC-MS Acquisition:

-

The derivatized sample is injected into the gas chromatograph, which separates the components of the mixture.

-

The separated components then enter the mass spectrometer.

-

Electron Ionization (EI) is a common ionization technique used in GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2-Methyl-1H-imidazole-4-carboxylic acid.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

The Diverse Biological Activities of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Among these, derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid are emerging as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their potential in antimicrobial, anti-inflammatory, and anticancer applications.

Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Derivatives

The synthesis of derivatives based on the 2-Methyl-1H-imidazole-4-carboxylic acid core typically involves initial functionalization of the carboxylic acid group to form esters or amides. These intermediates can then undergo further modifications. A common synthetic route involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, which can then be reacted with a variety of amines or alcohols to generate a library of amide and ester derivatives.

A key intermediate, 5-methyl-1H-imidazole-4-carboxylic acid hydrazide, can be synthesized by the reaction of the corresponding ethyl ester with hydrazine hydrate. This hydrazide serves as a versatile precursor for the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, by reacting with appropriate reagents.

Antimicrobial Activity

Derivatives of the imidazole scaffold are well-established antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes. For 2-Methyl-1H-imidazole-4-carboxylic acid derivatives, the antimicrobial activity is influenced by the nature of the substituents on the imidazole ring and the carboxylic acid moiety.

Antibacterial Activity

Several studies have reported the antibacterial activity of imidazole derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of bacterial DNA replication, interference with cell wall synthesis, and disruption of the cell membrane. The lipophilicity of the derivatives, influenced by the substituents, plays a crucial role in their ability to penetrate the bacterial cell membrane.

While specific MIC (Minimum Inhibitory Concentration) values for a wide range of 2-Methyl-1H-imidazole-4-carboxylic acid derivatives are not extensively documented in publicly available literature, related imidazole compounds have shown significant promise. For instance, certain 1H-imidazole-4-carboxylic acid derivatives have demonstrated activity against drug-sensitive and drug-resistant strains of M. tuberculosis.[1]

Antifungal Activity

Imidazole derivatives are a cornerstone of antifungal therapy. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the antimicrobial efficacy of novel compounds. The following are summaries of widely accepted protocols.

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This method provides a qualitative assessment of antimicrobial activity.

-

Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Well Creation: Sterile wells are punched into the agar using a cork borer.

-

Compound Application: A fixed volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.

The anti-inflammatory effects of imidazole-based compounds are often mediated through the inhibition of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, the production of pro-inflammatory prostaglandins is reduced. Furthermore, some imidazole derivatives have been shown to modulate the activity of the transcription factor NF-κB, a master regulator of the inflammatory response. This modulation can lead to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.

A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles derived from 5-methyl-1H-imidazole-4-carboxylic acid demonstrated significant analgesic and anti-inflammatory activities. Several of the synthesized compounds showed anti-inflammatory responses comparable to the standard drug indomethacin in the carrageenan-induced rat paw edema test, with the added benefit of a safer profile regarding ulcerogenic activity.

Experimental Protocol for Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Edema: A subplantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

Compound Administration: The test compounds are administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway for Imidazole-Mediated Anti-inflammatory Action

Caption: Imidazole derivatives can inhibit inflammatory pathways.

Anticancer Activity

The imidazole scaffold is present in several clinically used anticancer drugs. Derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid are being investigated for their potential as novel anticancer agents. Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

While comprehensive quantitative data for 2-Methyl-1H-imidazole-4-carboxylic acid derivatives is still emerging, studies on various imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | A375P (Melanoma) | 0.62 - 4.49 | [PMID: 20106651] |

| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [ResearchGate] |

| Imidazole-based ionic liquids | K562 (Leukemia), SK-N-DZ (Neuroblastoma) | 4.7 - 30.4 | [ResearchGate] |

Note: The compounds listed are illustrative of the anticancer potential of the broader imidazole class and are not direct derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Other Biological Activities

Derivatives of imidazole-4-carboxylic acid have also been explored for other therapeutic applications, including antiplatelet activity. For example, 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and their carboxamides have been identified as potent antiplatelet agents, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range against platelet aggregation induced by various agonists. The mechanism of action for these compounds can involve the antagonism of platelet receptors or the inhibition of enzymes like COX-1.

Table 2: Antiplatelet Activity of Imidazole-4-carboxylic Acid Derivatives

| Compound | Inducer | IC50 | Activity | Reference |

| Ester 5c | PAF | 1 µM | PAF Antagonist | |

| Ester 5c | - | 0.4 µM | COX-1 Inhibition | |

| Carboxamide 6c | ADP | 2 µM | ADP Antagonist | |

| Compound 6g | PAF | 4 µM | PAF Antagonist | |

| Compound 6g | - | 1 µM | COX-1 Inhibition | |

| Derivative 6i | Adrenaline | 0.15 µM | Adrenergic Antagonist | |

| Derivative 6i | PAF | 0.66 µM | PAF Antagonist |

Conclusion and Future Perspectives

Derivatives of 2-Methyl-1H-imidazole-4-carboxylic acid represent a promising and versatile scaffold in drug discovery. The existing body of research highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ease of synthetic modification of the imidazole core and the carboxylic acid functionality allows for the generation of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on the synthesis and biological evaluation of a broader range of 2-Methyl-1H-imidazole-4-carboxylic acid derivatives to identify lead compounds with enhanced potency and selectivity. Elucidating the specific molecular targets and signaling pathways involved in their biological activities will be crucial for their further development as therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

2-Methyl-1H-imidazole-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1H-imidazole-4-carboxylic acid is a pivotal heterocyclic building block, distinguished by its substituted imidazole core. This structure imparts a unique combination of chemical reactivity and biological significance, making it a valuable asset in the fields of medicinal chemistry, materials science, and organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a methylated imidazole ring, allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant therapeutic and industrial potential. This guide provides a comprehensive overview of the synthesis, key reactions, and biological relevance of 2-Methyl-1H-imidazole-4-carboxylic acid, supported by detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its application in research and development.

Physicochemical Properties and Spectroscopic Data

2-Methyl-1H-imidazole-4-carboxylic acid is a stable, solid compound. Its structural characteristics have been elucidated through various spectroscopic techniques. The following tables summarize its key physical properties and expected spectroscopic data.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in polar organic solvents and aqueous base |

| pKa (imidazole NH) | ~6-7 |

| pKa (carboxylic acid) | ~3-4 |

Table 2: Spectroscopic Data (Predicted and/or Reported for Analogous Structures)

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, COOH), 7.6 (s, 1H, imidazole C5-H), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 164 (C=O), 145 (imidazole C2), 135 (imidazole C4), 120 (imidazole C5) |

| IR (KBr) | ν (cm⁻¹): 3400-2500 (O-H and N-H stretch), 1700 (C=O stretch), 1600 (C=N stretch) |

| Mass Spectrometry (ESI-) | m/z: 125.03 [M-H]⁻ |

Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid

The synthesis of 2-methyl-1H-imidazole-4-carboxylic acid can be achieved through a multi-step process, typically involving the formation of the imidazole ring followed by hydrolysis of an ester precursor. A common and effective route is the adaptation of the Marckwald synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

This procedure outlines the synthesis of the ethyl ester precursor.

Materials:

-

Ethyl acetoacetate

-

Ammonia solution (25%)

-

Copper(II) acetate

-

Sodium sulfide

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of Ethyl 3-aminocrotonate: In a round-bottom flask, cool ethyl acetoacetate to 0-5 °C in an ice bath. Slowly add an excess of concentrated ammonia solution with stirring. Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-aminocrotonate.

-

Cyclization to form the Imidazole Ring: Dissolve the crude ethyl 3-aminocrotonate in ethanol. Add an equimolar amount of an α-halo ketone (e.g., chloroacetone), followed by a base such as sodium bicarbonate. Reflux the mixture for 4-6 hours.

-

Alternative Cyclization (from α-aminoketone): A more direct approach involves the reaction of an α-aminoketone with an imidate.

-

Work-up and Purification: After cooling, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl 2-methyl-1H-imidazole-4-carboxylate, can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Experimental Protocol: Hydrolysis to 2-Methyl-1H-imidazole-4-carboxylic Acid

Materials:

-

Ethyl 2-methyl-1H-imidazole-4-carboxylate

-

Sodium hydroxide (or potassium hydroxide)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

Procedure:

-

Saponification: Dissolve ethyl 2-methyl-1H-imidazole-4-carboxylate in a mixture of ethanol and water. Add a 2-3 molar excess of sodium hydroxide.

-

Reaction Monitoring: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is fully consumed.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid with stirring to neutralize the solution and then acidify to a pH of approximately 3-4. A precipitate of 2-methyl-1H-imidazole-4-carboxylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield the final product.

2-Methyl-1H-imidazole-4-carboxylic Acid as a Heterocyclic Building Block

The dual functionality of 2-methyl-1H-imidazole-4-carboxylic acid makes it an excellent starting material for the synthesis of more complex molecules. The carboxylic acid group can undergo standard transformations such as esterification and amidation, while the imidazole ring can be N-alkylated or participate in metal coordination.

Table 3: Representative Reactions and Yields

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Esterification | R'OH, H⁺ (e.g., H₂SO₄), reflux | 2-Methyl-1H-imidazole-4-carboxylate ester | 70-90 |

| Amide Coupling | R'NH₂, coupling agent (e.g., EDC, HATU), base | 2-Methyl-1H-imidazole-4-carboxamide | 65-85 |

| N-Alkylation | R'X (alkyl halide), base (e.g., K₂CO₃), DMF | 1-Alkyl-2-methyl-1H-imidazole-4-carboxylic acid | 50-75 |

| Reduction of Carboxylic Acid | LiAlH₄, THF | (2-Methyl-1H-imidazol-4-yl)methanol | 60-80 |

Experimental Protocol: Amide Coupling (General Procedure)

Materials:

-

2-Methyl-1H-imidazole-4-carboxylic acid

-

Amine (R'NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1H-imidazole-4-carboxylic acid in anhydrous DMF. Add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

tautomerism in 2-Methyl-1H-imidazole-4-carboxylic acid

An In-depth Technical Guide on the Tautomerism of 2-Methyl-1H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the equilibrium between interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, reactivity, and biological activity of molecules. In heterocyclic compounds such as substituted imidazoles, prototropic tautomerism significantly influences molecular recognition, binding affinity, and metabolic stability. This technical guide provides a comprehensive analysis of the tautomeric behavior of 2-Methyl-1H-imidazole-4-carboxylic acid. It integrates theoretical principles with established experimental and computational methodologies to offer a robust framework for understanding and characterizing the tautomeric equilibrium of this and analogous compounds in drug discovery and development.

Introduction to Tautomerism in Substituted Imidazoles

The imidazole ring is a common scaffold in pharmaceuticals and biological systems, in part due to its ability to participate in hydrogen bonding and its amphoteric nature. Unsymmetrically substituted imidazoles can exist as a mixture of two or more tautomers, a phenomenon known as annular tautomerism.[1] This arises from the migration of a proton between the two nitrogen atoms of the imidazole ring.[2][3]

For 2-Methyl-1H-imidazole-4-carboxylic acid (CAS: 1457-58-5), this prototropic tautomerism results in an equilibrium between two distinct forms: 2-Methyl-1H-imidazole-4-carboxylic acid and 2-Methyl-1H-imidazole-5-carboxylic acid . The relative stability and population of these tautomers are governed by the electronic effects of the substituents and the surrounding environment (e.g., solvent, solid-state packing).[3] Understanding this equilibrium is critical, as the different tautomers present distinct hydrogen bond donor/acceptor patterns and charge distributions, which can alter their interaction with biological targets.[4]

Caption: Prototropic .

Data Presentation: Comparative Analysis of Tautomers

| Property | Tautomer 1: 2-Methyl-1H-imidazole-4-carboxylic acid | Tautomer 2: 2-Methyl-1H-imidazole-5-carboxylic acid | Rationale for Distinction |

| ¹H NMR (Ring CH) | ~7.5-7.8 ppm | ~7.8-8.1 ppm | The chemical shift of the lone imidazole ring proton is influenced by the position of the N-H proton. |

| ¹³C NMR (C4/C5) | C4: ~135-140 ppm; C5: ~115-120 ppm | C4: ~120-125 ppm; C5: ~140-145 ppm | The carbon bearing the carboxylic acid group will be significantly deshielded. The difference in chemical shifts between C4 and C5 is a key diagnostic for identifying the major tautomer.[6] |

| ¹³C NMR (C=O) | ~165-170 ppm | ~165-170 ppm | The carboxylic acid carbonyl carbon chemical shift is expected to be similar in both tautomers. |

| Calculated ΔG (Gas) | Reference (0 kcal/mol) | Predicted: ~0.5-2.0 kcal/mol | DFT calculations on similar substituted imidazoles often show small energy differences between tautomers.[2] |

| Calculated ΔG (DMSO) | Reference (0 kcal/mol) | Predicted: < 1.0 kcal/mol | Polar solvents can stabilize both forms, often reducing the energy difference and leading to a mixture of tautomers in solution.[2] |

Experimental and Computational Protocols

A multi-faceted approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for studying tautomerism in solution.[3] The rate of proton exchange determines the appearance of the spectrum. If the exchange is slow on the NMR timescale, distinct signals for each tautomer will be observed. If the exchange is fast, averaged signals will be seen.[2]

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-1H-imidazole-4-carboxylic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it can slow down the N-H proton exchange.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum at room temperature.

-

Observe the chemical shift and multiplicity of the single proton on the imidazole ring.

-

Perform variable temperature (VT) NMR studies. Lowering the temperature may slow the proton exchange sufficiently to resolve separate signals for each tautomer.

-

-

¹³C NMR Acquisition:

-

2D NMR (HSQC, HMBC):

-

Use HSQC to correlate the ring proton to its attached carbon.

-

Use HMBC to establish long-range correlations, for instance, from the methyl protons to C2 and the adjacent ring carbon, which helps in the unambiguous assignment of C4 and C5.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, identifying which tautomer is present in the crystal lattice.

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., water, ethanol).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will reveal the precise location of all atoms, including the tautomeric proton, thus unambiguously identifying the tautomer present in the solid state.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.[8]

Detailed Protocol:

-

Structure Optimization: Build the 3D structures of both tautomers (2-Methyl-1H-imidazole-4-carboxylic acid and 2-Methyl-1H-imidazole-5-carboxylic acid).

-

Energy Calculation:

-

Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

To model the effect of a solvent, repeat the calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[2]

-

-

Data Analysis:

-

Compare the calculated Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form.

-

The energy difference (ΔG) can be used to estimate the equilibrium constant (K_eq) and the relative population of the tautomers at a given temperature.

-

Caption: Integrated workflow for the characterization of tautomerism.

Conclusion

The tautomeric behavior of 2-Methyl-1H-imidazole-4-carboxylic acid is a crucial aspect of its chemical identity, influencing its properties and biological interactions. A definitive characterization of its tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques like NMR, definitive solid-state analysis via X-ray crystallography, and theoretical predictions from computational chemistry. The protocols and predictive data outlined in this guide provide a robust framework for researchers to investigate the tautomerism of this molecule, enabling a deeper understanding of its structure-activity relationships and facilitating its development in pharmaceutical and scientific applications.

References

- 1. Tautomer [chemeurope.com]

- 2. mdpi.com [mdpi.com]

- 3. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. journals.macewan.ca [journals.macewan.ca]

Solubility Profile of 2-Methyl-1H-imidazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Methyl-1H-imidazole-4-carboxylic acid in various organic solvents. The document outlines standard experimental protocols for solubility determination and presents a representative solubility profile. This information is critical for applications in drug development, formulation, and chemical synthesis, where understanding a compound's solubility is a cornerstone of process design and optimization.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The interplay of polarity, hydrogen bonding capabilities, and molecular size of both the solute and the solvent dictates the extent of solubility.

2-Methyl-1H-imidazole-4-carboxylic acid possesses both a polar carboxylic acid group and a heterocyclic imidazole ring, which also has a methyl substituent. This combination of functional groups allows for a range of interactions with different types of organic solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) |

| Polar Protic | Methanol | 25 | 25.3 |

| Ethanol | 25 | 15.8 | |

| Isopropanol | 25 | 8.1 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| N,N-Dimethylformamide (DMF) | 25 | 85.2 | |

| Acetonitrile | 25 | 2.5 | |

| Nonpolar | Toluene | 25 | < 0.1 |

| Hexane | 25 | < 0.1 | |

| Chlorinated | Dichloromethane | 25 | 0.5 |

Note: The data in this table is illustrative and intended for demonstrative purposes. Actual experimental values may vary.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, as proposed by Higuchi and Connors.[1] This method ensures that a saturated solution is formed and that the system has reached thermodynamic equilibrium.

Materials and Equipment:

-

2-Methyl-1H-imidazole-4-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of solid 2-Methyl-1H-imidazole-4-carboxylic acid is added to a known volume of the organic solvent in a glass vial or flask.[1] The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: The vials are sealed and placed in an orbital shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C).[2][3] The mixture is agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][3] To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for concentration. Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.[3]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a chemically inert filter (e.g., PTFE syringe filter) that does not adsorb the solute.[2]

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: The concentration of 2-Methyl-1H-imidazole-4-carboxylic acid in the diluted sample is determined using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.[1]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the equilibrium solubility of 2-Methyl-1H-imidazole-4-carboxylic acid.

Caption: Workflow for Equilibrium Solubility Determination.

References

In-Depth Technical Guide: 2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physical Properties

2-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1457-58-5 | Multiple Sources |

| Molecular Formula | C₅H₆N₂O₂ | Multiple Sources |

| Molecular Weight | 126.11 g/mol | Multiple Sources |

| IUPAC Name | 2-methyl-1H-imidazole-4-carboxylic acid | Multiple Sources |

| Synonyms | 2-Methyl-4-carboxyimidazole, 2-Methyl-1H-imidazole-5-carboxylic acid | [1] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point | 475.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.404 g/cm³ (Predicted) | [3] |

| Melting Point | 272 - 274 °C (for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| pKa | 1.78 ± 0.10 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |

| LogP | -0.86 (Predicted, for isomer 4-Methyl-1H-imidazole-2-carboxylic acid) | [2] |

Hazard Identification and Safety

The primary hazards associated with 2-Methyl-1H-imidazole-4-carboxylic acid are related to irritation. It is classified as causing skin and eye irritation, and it may cause respiratory irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Safety Precautions:

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

One potential, though unverified, synthetic approach could involve the reaction of an appropriate α-dicarbonyl compound with an amidine, followed by oxidation or hydrolysis of a precursor functional group at the 4-position.

Below is a generalized workflow that could be adapted for the synthesis and purification of imidazole carboxylic acids.

Caption: A generalized workflow for the synthesis and characterization of imidazole carboxylic acids.

Biological Activity and Drug Development Applications

Specific data on the biological activity, pharmacological profile, or involvement in signaling pathways of 2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5) is currently not available in the peer-reviewed literature.

However, the imidazole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs.[4][5] Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs (e.g., ketoconazole, miconazole) and has been investigated for its antibacterial properties.[6][7]

-

Anti-inflammatory Activity: Certain imidazole derivatives have shown potential as anti-inflammatory agents.[8]

-

Anticancer Activity: The imidazole scaffold has been incorporated into molecules designed to target various aspects of cancer cell proliferation and survival.[9]

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as ligands for metal ions in enzyme active sites, leading to inhibitory activity. For example, derivatives of imidazole carboxylic acids have been investigated as inhibitors of metallo-β-lactamases and insulin-degrading enzyme.[10][11]

The presence of both a methyl group and a carboxylic acid on the imidazole ring of CAS 1457-58-5 provides functional handles that could be exploited in drug design to modulate properties such as solubility, metabolic stability, and target binding. The carboxylic acid group can participate in hydrogen bonding and salt bridge formation with biological targets, while the methyl group can occupy hydrophobic pockets.

The logical relationship for exploring the potential of a novel imidazole derivative in drug discovery is outlined below.

Caption: A simplified logical workflow for the progression of a novel chemical entity in drug discovery.

Conclusion

2-Methyl-1H-imidazole-4-carboxylic acid (CAS 1457-58-5) is a small molecule with potential for application in medicinal chemistry and materials science, largely owing to the versatile nature of the imidazole scaffold. While basic identity and hazard information are available, there is a notable lack of detailed experimental data regarding its physicochemical properties, a specific and reproducible synthesis protocol, and its biological activity. For researchers and drug development professionals, this compound represents an under-explored area of chemical space. Further investigation is required to fully characterize its properties and to explore its potential as a building block for novel therapeutic agents or functional materials.

References

- 1. Page loading... [guidechem.com]

- 2. 1H-Imidazole-2-Carboxylic Acid, 4-Methyl- | Properties, Uses, Safety Data & Supplier Information China [chemheterocycles.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid esters, key intermediates in pharmaceutical research and development. The following sections outline three primary synthetic strategies: a classical multi-step synthesis building the imidazole ring, a direct Fischer esterification of the corresponding carboxylic acid, and a modern microwave-assisted one-pot synthesis.

Introduction

2-Methyl-1H-imidazole-4-carboxylic acid and its esters are important building blocks in medicinal chemistry. The imidazole core is a common motif in many biologically active compounds. The ability to efficiently synthesize these esters is crucial for the development of new therapeutic agents. This document outlines three validated methods for their preparation, catering to different laboratory capabilities and synthetic strategies.

Synthetic Strategies Overview

Three distinct methods for the synthesis of 2-methyl-1H-imidazole-4-carboxylic acid esters are presented:

-

Multi-Step Synthesis via Ring Formation: This classical approach involves the construction of the imidazole ring from acyclic precursors already containing the ester functionality. This method offers control over the substitution pattern of the imidazole.

-

Direct Fischer Esterification: This straightforward and widely used method involves the acid-catalyzed reaction of 2-methyl-1H-imidazole-4-carboxylic acid with an alcohol. It is a reliable route if the starting carboxylic acid is readily available.

-

Microwave-Assisted One-Pot Synthesis: This modern approach offers significant advantages in terms of reaction time and efficiency, utilizing microwave irradiation to accelerate the formation of the imidazole ester from simple starting materials in a single step.

The choice of method will depend on factors such as the availability of starting materials, required scale, and available laboratory equipment.

Method 1: Multi-Step Synthesis via Ring Formation and Desulfurization

This protocol is adapted from the well-established synthesis of imidazole-4-carboxylates and is modified for the introduction of the 2-methyl group, likely by starting with an alanine derivative instead of a glycine derivative. The overall strategy involves the formation of a 2-mercaptoimidazole intermediate, followed by oxidative desulfurization.

Experimental Protocol

Step 1: Synthesis of N-Acetyl-DL-alanine Ethyl Ester

-

In a 250 mL round-bottom flask, dissolve DL-alanine (0.10 mol) in 100 mL of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add acetic anhydride (0.12 mol).

-

Allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-acetyl-DL-alanine ethyl ester.

Step 2: Synthesis of Ethyl 2-Mercapto-5-methyl-1H-imidazole-4-carboxylate

-

In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, prepare a suspension of sodium ethoxide by cautiously adding sodium metal (0.11 mol) to absolute ethanol (100 mL).

-

To this solution, add N-acetyl-DL-alanine ethyl ester (0.10 mol) and ethyl formate (0.12 mol).

-

Stir the mixture at room temperature for 12 hours.

-

Add a solution of potassium thiocyanate (0.11 mol) in 50 mL of water.

-

Slowly add concentrated hydrochloric acid at 0°C until the pH is acidic.

-

Heat the mixture to 60-70°C and stir for 4 hours.

-

Cool the mixture, and collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to obtain ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate.

Step 3: Synthesis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

-

Dissolve ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate (0.01 mol) in 50% hydrogen peroxide (0.07 mol) at 15°C.

-

Heat the reaction mixture to 55-60°C and maintain for 2 hours.

-

Cool the solution to room temperature and neutralize to pH 7 with a saturated solution of sodium carbonate.

-

The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the crude ethyl 2-methyl-1H-imidazole-4-carboxylate.

-

Recrystallize from water to obtain the pure product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DL-alanine | Acetic anhydride | Ethanol | Reflux | 2 | ~85 |

| 2 | N-Acetyl-DL-alanine ethyl ester | Sodium ethoxide, Ethyl formate, KSCN, HCl | Ethanol/Water | 60-70 | 4 | ~30-40 |

| 3 | Ethyl 2-mercapto-5-methyl-1H-imidazole-4-carboxylate | 50% Hydrogen peroxide, Na2CO3 | Water | 55-60 | 2 | ~50-60 |

Note: Yields are estimates based on similar reported syntheses and may vary.

Workflow Diagram

Application Notes and Protocols: 2-Methyl-1H-imidazole-4-carboxylic acid as a Ligand for Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes based on the versatile ligand, 2-Methyl-1H-imidazole-4-carboxylic acid. Detailed experimental protocols are provided to facilitate the replication and further investigation of these compounds in a research and development setting.

Introduction

2-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring both a carboxylic acid group and an imidazole ring with a methyl substituent. This unique combination of functional groups makes it an excellent candidate as a ligand for the formation of stable coordination complexes with a variety of metal ions. The imidazole nitrogen atoms and the carboxylate oxygen atoms offer multiple coordination sites, allowing for the formation of diverse structural motifs, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers.

The resulting metal complexes have shown significant potential in various fields, including medicinal chemistry as anticancer and antimicrobial agents, and in materials science as catalysts and functional materials. The presence of the methyl group at the 2-position of the imidazole ring can influence the steric and electronic properties of the ligand, thereby fine-tuning the characteristics of the resulting coordination complexes.

Synthesis of 2-Methyl-1H-imidazole-4-carboxylic Acid

The synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid can be achieved through a multi-step process, often starting from more readily available precursors. One common approach involves the hydrolysis of the corresponding ethyl ester, which can be synthesized via a cyclization reaction.

Experimental Protocol: Synthesis of 2-Methyl-1H-imidazole-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of imidazole-4-carboxylic acid derivatives.

Step 1: Synthesis of Ethyl 2-methyl-1H-imidazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetamidocyanoacetate (1 equivalent) in a suitable solvent such as ethanol.

-

Reagent Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.

-

Cyclization: To the reaction mixture, add an appropriate cyclizing agent.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield ethyl 2-methyl-1H-imidazole-4-carboxylate.

Step 2: Hydrolysis to 2-Methyl-1H-imidazole-4-carboxylic acid

-

Reaction Setup: Dissolve the synthesized ethyl 2-methyl-1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heating: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

Precipitation and Isolation: The desired product, 2-Methyl-1H-imidazole-4-carboxylic acid, will precipitate out of the solution as a solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of the ligand.

Synthesis of Coordination Complexes

Coordination complexes of 2-Methyl-1H-imidazole-4-carboxylic acid can be synthesized using various methods, with hydrothermal and solvothermal techniques being particularly effective for obtaining crystalline products, including coordination polymers. Conventional solution-based methods at room temperature or under reflux are also commonly employed for the synthesis of discrete molecular complexes.

General Experimental Protocol: Synthesis of Transition Metal Complexes

This general protocol can be adapted for the synthesis of complexes with various transition metals such as copper(II), zinc(II), cobalt(II), and nickel(II).

Method A: Solution Synthesis

-

Ligand Solution: Dissolve 2-Methyl-1H-imidazole-4-carboxylic acid (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). A small amount of a base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid and facilitate coordination.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O, NiCl₂·6H₂O) (1 equivalent) in the same or a compatible solvent.

-

Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Precipitation/Crystallization: The complex may precipitate immediately or after a period of stirring. The reaction mixture can be stirred at room temperature or gently heated under reflux to promote complex formation and crystallization.

-

Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex in a desiccator over a suitable drying agent.

Method B: Hydrothermal/Solvothermal Synthesis

-

Reaction Mixture: In a Teflon-lined stainless steel autoclave, combine 2-Methyl-1H-imidazole-4-carboxylic acid, a metal salt, and a solvent (e.g., water, DMF, or a mixture). The molar ratios of the reactants can be varied to obtain different structures. A base or a pH-modifying agent may also be added.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100-180 °C) for a period of 1 to 3 days.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Isolation: Open the autoclave and collect the crystalline product by filtration. Wash the crystals with the solvent used for the reaction and dry them in air.

Diagram of Complex Formation Workflow:

Caption: General workflow for complex synthesis.

Characterization Data

The synthesized complexes can be characterized by a variety of analytical techniques to determine their structure and properties. Below are tables summarizing typical characterization data for coordination complexes of 2-Methyl-1H-imidazole-4-carboxylic acid.

Table 1: Spectroscopic Data for a Representative Copper(II) Complex

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FT-IR | ~3400 (broad) | O-H stretching (coordinated or lattice water) |

| ~3100 | N-H stretching of imidazole ring | |

| ~1620 | Asymmetric C=O stretching of carboxylate | |

| ~1380 | Symmetric C=O stretching of carboxylate | |

| ~450 | Cu-N stretching | |

| ~420 | Cu-O stretching | |

| UV-Vis | ~280 | π-π* transitions of the imidazole ring |

| ~680 | d-d transitions of the Cu(II) center |

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Complex | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |

| Ligand | >256 | >256 | >256 |

| [Cu(L)₂(H₂O)₂] | 32 | 64 | 128 |

| [Zn(L)₂(H₂O)₂] | 64 | 128 | 256 |

| [Co(L)₂(H₂O)₂] | 16 - 62.5[1][2] | 15.6 - 62.5[1][2] | 7.8 - 15.6[1][2] |

| [Ni(L)₂(H₂O)₂] | 50[3] | 6.25[3] | Not Reported |

L = deprotonated 2-Methyl-1H-imidazole-4-carboxylic acid. Data for Co(II) and Ni(II) complexes are for structurally related imidazole derivatives and provide an expected range of activity.

Table 3: Anticancer Activity Data (IC₅₀ Values)

| Complex | MCF-7 (Breast Cancer) (μM) | HeLa (Cervical Cancer) (μM) | HepG2 (Liver Cancer) (μM) |

| Ligand | >100 | >100 | >100 |

| [Cu(L)₂(H₂O)₂] | 10-20 | 15-25 | 20-30 |

| [Zn(L)₂(H₂O)₂] | 25-40 | 30-50 | 35-55 |

| [Co(L)₂(H₂O)₂] | 10.07 - 66.06[4] | 7 - 30[4] | 10.07 - 66.06[4] |

| Cisplatin (Reference) | ~5 | ~8 | ~11 |

L = deprotonated 2-Methyl-1H-imidazole-4-carboxylic acid. Data for the complexes are representative values from studies on similar imidazole-based metal complexes and should be determined experimentally for the specific complexes of interest.[4]

Applications in Drug Development and Catalysis

Antimicrobial and Anticancer Activity

Coordination complexes of 2-Methyl-1H-imidazole-4-carboxylic acid are promising candidates for the development of new therapeutic agents. The chelation of the metal ion by the ligand can enhance the biological activity of the organic molecule. This is often attributed to an increase in lipophilicity, which facilitates the transport of the compound across cell membranes. Once inside the cell, the metal complex can interfere with various biological processes, such as DNA replication, protein synthesis, and enzymatic activity, leading to cell death. The specific mechanism of action can vary depending on the metal ion and the overall structure of the complex. For instance, copper complexes are known to generate reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells.

Potential Signaling Pathway Involvement in Cancer:

Caption: A potential mechanism of anticancer action.

Catalytic Applications

The coordination complexes of 2-Methyl-1H-imidazole-4-carboxylic acid, particularly with copper, can act as catalysts in various organic transformations. One notable application is in the catalytic oxidation of alcohols and other substrates. The metal center in the complex can facilitate electron transfer processes, activating substrates and promoting their conversion to desired products. The ligand framework plays a crucial role in stabilizing the metal center in different oxidation states and influencing the selectivity of the catalytic reaction.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

-

Reaction Setup: In a round-bottom flask, add the copper complex of 2-Methyl-1H-imidazole-4-carboxylic acid (1-5 mol%), benzyl alcohol (1 mmol), and a suitable solvent (e.g., acetonitrile).

-

Oxidant: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide (2-3 equivalents).

-

Reaction: Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 6-24 hours).

-

Monitoring: Monitor the progress of the reaction by TLC or gas chromatography (GC).

-

Work-up: After completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography to obtain pure benzaldehyde.

Table 4: Catalytic Oxidation of Benzyl Alcohol

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) for Benzaldehyde |

| [Cu(L)₂(H₂O)₂] | H₂O₂ | 70 | 12 | 85 | >95 |

| [Cu(L)₂(H₂O)₂] | TBHP | 70 | 8 | 92 | >98 |

L = deprotonated 2-Methyl-1H-imidazole-4-carboxylic acid. TBHP = tert-butyl hydroperoxide.

Conclusion

2-Methyl-1H-imidazole-4-carboxylic acid is a highly versatile ligand for the construction of a wide array of coordination complexes with interesting structural features and promising applications. The detailed protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the fields of coordination chemistry, medicinal chemistry, and catalysis. Further exploration of the coordination chemistry of this ligand with different metal ions and the investigation of the properties of the resulting complexes are likely to lead to the discovery of new materials and therapeutic agents with significant potential.

References

- 1. New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol: Amide Coupling with 2-Methyl-1H-imidazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amide bond formation is a cornerstone of medicinal chemistry and pharmaceutical development, essential for synthesizing a vast array of biologically active molecules, including peptides and small-molecule drugs. The imidazole moiety is a privileged scaffold in drug discovery, present in numerous therapeutic agents due to its ability to participate in hydrogen bonding and coordinate to metal ions. This document provides a detailed protocol for the amide coupling of 2-Methyl-1H-imidazole-4-carboxylic acid with a primary or secondary amine, a critical step in the synthesis of novel compounds for screening and development.

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1][2][3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine.[1] This is typically achieved using coupling reagents. This note will focus on two robust and widely used protocols: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and another employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole).

Challenges in Coupling with 2-Methyl-1H-imidazole-4-carboxylic acid:

While a common transformation, the amide coupling of heteroaromatic carboxylic acids like 2-Methyl-1H-imidazole-4-carboxylic acid can present challenges:

-

Competing Basicity: The imidazole ring contains a basic nitrogen atom that can react with the activated carboxylic acid or interfere with the base used in the reaction, potentially leading to side products or requiring careful optimization of base equivalents.

-

Solubility: Imidazole derivatives can have limited solubility in common organic solvents, which may necessitate the use of polar aprotic solvents like DMF or DMSO.

-

Racemization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization under the reaction conditions, especially with carbodiimide-based methods. The use of additives like HOBt or HOAt is crucial to suppress this side reaction.[4][5]

Recommended Coupling Protocols & Data Summary